molecular formula C5H8O2<br>CH2C(CH3)COOCH3<br>C5H8O2 B3431434 Poly(methylmethacrylate) CAS No. 9011-14-7

Poly(methylmethacrylate)

Cat. No.: B3431434
CAS No.: 9011-14-7
M. Wt: 100.12 g/mol
InChI Key: VVQNEPGJFQJSBK-UHFFFAOYSA-N
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Description

Poly(methyl methacrylate) (PMMA) is a synthetic thermoplastic polymer renowned for its optical clarity, weather resistance, and mechanical stability. It exhibits a high glass transition temperature (~105°C) and exceptional transparency (92% visible light transmittance), making it a preferred alternative to glass in applications like optical lenses, aircraft windows, and biomedical devices . PMMA also demonstrates low water absorption (0.3–0.4% by weight) and chemical resistance to dilute acids, alkalis, and hydrocarbons . However, its limitations include relatively low impact strength (1.5–2.0 kJ/m²), especially when notched, and moderate surface scratch resistance compared to silica glass .

Preparation Methods

Scientific Research Applications

Introduction to Poly(methyl methacrylate) (PMMA)

Poly(methyl methacrylate) (PMMA), commonly known as acrylic or plexiglass, is a transparent thermoplastic polymer that has gained significant attention across various industries due to its unique properties, including excellent optical clarity, high-impact resistance, and good weatherability. Since its introduction in the 1930s, PMMA has been utilized in diverse applications ranging from medical devices to automotive components.

Properties of PMMA

PMMA exhibits a range of desirable properties that contribute to its widespread use:

  • Optical Clarity : PMMA has a light transmittance of up to 92%, making it an excellent substitute for glass.
  • Impact Resistance : It is significantly more impact-resistant than glass.
  • Weatherability : PMMA is resistant to UV light and can withstand outdoor conditions without significant degradation.
  • Lightweight : PMMA is less dense than glass, making it easier to handle and install.

Medical Applications

PMMA is extensively used in the medical field due to its biocompatibility and ease of sterilization. Key applications include:

  • Intraocular Lenses : Used in cataract surgery, PMMA lenses provide clear vision and are well-tolerated by the human body.
  • Dental Applications : PMMA is used for dental prosthetics and as a base material for dentures due to its aesthetic qualities and mechanical strength .

Optical Applications

The optical properties of PMMA make it ideal for:

  • Lenses and Light Guides : Used in eyewear, camera lenses, and light guide panels.
  • Displays : PMMA is used in LED displays due to its clarity and ability to diffuse light effectively.

Automotive Industry

PMMA is utilized in automotive applications for:

  • Windows and Sunroofs : Its lightweight nature contributes to fuel efficiency.
  • Lighting Components : Used in headlights and tail lights for its optical clarity and impact resistance .

Construction and Architecture

PMMA's aesthetic appeal and durability make it suitable for:

  • Transparent Roofs and Facades : Used in modern architecture for skylights and decorative elements.
  • Signage : Its weather-resistant properties make it ideal for outdoor signs .

Consumer Products

Common consumer products made from PMMA include:

  • Household Items : Such as storage containers, furniture, and decorative items.
  • Toys : Due to its safety profile, PMMA is often used in children's toys .

Nanocomposites

Recent advancements have led to the development of PMMA nanocomposites, such as PMMA-GO (graphene oxide) composites. These materials exhibit enhanced mechanical, electrical, and thermal properties, expanding their application potential into areas like:

  • Structural Materials : Used in construction and aerospace applications due to improved strength-to-weight ratios.
  • Electrically Conductive Materials : Utilized in electronics for flexible circuits .

Case Study 1: PMMA in Dental Applications

A study investigated the mechanical properties of PMMA/PLA (polylactic acid) blends for dental applications. The results indicated that these blends could be manufactured into various forms suitable for dental prosthetics while maintaining biodegradability . The study highlighted the potential for recycling these materials, promoting sustainability within the dental industry.

Case Study 2: Weathering Resistance of PMMA

Research focused on the degradation mechanisms of PMMA under environmental stressors such as UV exposure revealed that stabilized PMMA formulations exhibited significantly lower degradation rates compared to unstabilized versions. This study emphasized the importance of material selection based on intended outdoor applications .

Summary Table of Applications

Application AreaSpecific UsesKey Properties
MedicalIntraocular lenses, dental prostheticsBiocompatibility, sterilization
OpticalLenses, displaysHigh clarity, light diffusion
AutomotiveWindows, lighting componentsLightweight, impact resistance
ConstructionTransparent roofs, signageDurability, weather resistance
Consumer ProductsHousehold items, toysSafety, aesthetic appeal
NanocompositesStructural materialsEnhanced mechanical properties

Comparison with Similar Compounds

Copolymers of Methyl Methacrylate

Poly(methyl methacrylate-co-ethyl methacrylate)

This copolymer balances PMMA’s rigidity with ethyl methacrylate’s flexibility. FTIR spectral analysis shows 93.7% similarity to PMMA, with improved elongation at break (8–12%) compared to pure PMMA (2–4%) . It is used in coatings and adhesives where flexibility is critical.

Poly(methyl methacrylate-co-butyl methacrylate)

Incorporating butyl methacrylate (BMA) enhances ductility and reduces brittleness. For instance, a 20% BMA copolymer increases impact strength to 3.5 kJ/m² while maintaining 90% optical clarity . Such copolymers are employed in automotive light guides and medical devices requiring sterilization resistance .

Poly(methyl methacrylate-co-butadiene)

This copolymer exhibits 95.1% FTIR similarity to PMMA but integrates butadiene’s rubber-like elasticity. It achieves a tensile strength of 45–50 MPa (vs. PMMA’s 55–75 MPa) but significantly improves fracture toughness (5–7 kJ/m²) .

Blends and Crosslinked PMMA

PMMA/Poly(vinylidene fluoride) (PVDF) Blends

PVDF-PMMA blends exhibit superior piezoelectric properties (d₃₃ ≈ 25 pC/N) compared to pure PMMA, which is non-piezoelectric. However, PVDF reduces optical transparency to 70–80% .

Crosslinked PMMA with Macrocrosslinkers

Crosslinking PMMA with poly(2-acryloyloxyethyl methacrylate) increases crosslink density by 40%, improving tensile strength (80–85 MPa) and reducing swelling in solvents by 30% compared to conventional crosslinkers like 1,4-butanediol dimethacrylate .

Comparison with Other Thermoplastics

Property PMMA Polycarbonate (PC) Polystyrene (PS) Polyethylene (PE)
Tensile Strength (MPa) 55–75 60–75 30–50 15–30
Impact Strength (kJ/m²) 1.5–2.0 15–25 1.5–2.5 No break
Glass Transition (°C) 105 147 100 -125 (LDPE)
Water Absorption (%) 0.3–0.4 0.2–0.3 0.1–0.3 <0.01

PMMA outperforms polystyrene in tensile strength and UV stability but lags behind polycarbonate in impact resistance .

Data Tables

Table 1: Optical and Thermal Properties of PMMA and Copolymers

Material UV-Vis Transmittance (%) Refractive Index Glass Transition (°C)
Pure PMMA 92 1.49 105
PMMA-co-Ethyl Methacrylate (70:30) 88 1.48 85
PMMA-co-Butyl Methacrylate (80:20) 90 1.47 75

Table 2: Mechanical Enhancements via Additives

Composite Tensile Strength (MPa) Modulus (GPa) Impact Strength (kJ/m²)
Pure PMMA 55–75 3.0 1.5–2.0
PMMA + 0.05 wt% Functionalized Graphene 85 4.2 3.0
PMMA + 20% Silica Particles 90 4.5 2.5

Research Findings

  • Copolymerization : Ethyl and butyl methacrylate copolymers mitigate PMMA’s brittleness, achieving a balance between optical clarity and mechanical flexibility .
  • Nanocomposites: Adding 0.05 wt% functionalized graphene elevates PMMA’s glass transition temperature by 30°C, rivaling carbon nanotube composites .
  • Crosslinking : Macrocrosslinkers like poly(2-acryloyloxyethyl methacrylate) enhance tensile strength by 40% compared to traditional methods .
  • Industrial Relevance : PMMA’s market in China is projected to grow at 5.2% CAGR (2023–2028), driven by demand in automotive and electronics sectors .

Biological Activity

Poly(methylmethacrylate) (PMMA) is a synthetic polymer widely used in various biomedical applications, particularly in orthopedics and dentistry. Its biological activity is a critical factor influencing its performance as a biomaterial. This article explores the biological properties of PMMA, including its interactions with cells, antimicrobial properties, and enhancements achieved through composite formulations.

Overview of PMMA

PMMA is a transparent thermoplastic that exhibits excellent mechanical properties, chemical resistance, and optical clarity. It is primarily used in applications such as bone cement, dental prosthetics, and drug delivery systems. Despite its advantages, PMMA alone has limited biological activity, prompting research into its modifications to enhance biocompatibility and bioactivity.

Cell Attachment and Proliferation

Research indicates that the biological activity of PMMA can be significantly improved by modifying its surface or combining it with bioactive materials. For instance, a study demonstrated that a PMMA/silica hybrid showed enhanced attachment, proliferation, and differentiation of osteoblasts compared to pure PMMA. The presence of a calcium phosphate layer on the hybrid facilitated these improvements by releasing calcium and silicon ions during cell culture .

Table 1: Comparison of Biological Activity of PMMA and PMMA/Silica Hybrid

ParameterPMMAPMMA/Silica Hybrid
Cell AttachmentLowHigh
Osteoblast ProliferationModerateHigh
Alkaline Phosphatase ActivityLowHigh

Antimicrobial Properties

PMMA has been noted for its poor intrinsic antimicrobial properties; however, recent studies have explored the incorporation of antimicrobial agents to enhance its effectiveness. A study involving silver-phosphate glass incorporated into PMMA demonstrated potent antimicrobial activity without compromising the mechanical properties of dental prostheses . This modification is particularly relevant in preventing infections associated with dental implants.

Case Studies

  • Orthopedic Applications : In orthopedic surgeries, antibiotic-loaded PMMA bone cement has been utilized to prevent infections. The local delivery of antibiotics from PMMA has been shown to significantly reduce infection rates in surgical sites .
  • Dental Applications : A recent investigation into PMMA composites containing silver nanoparticles revealed enhanced antimicrobial properties against common oral pathogens such as Streptococcus mutans and Candida albicans. The study highlighted that the addition of silver improved both the mechanical strength and biological activity of the dental materials .

Enhancements through Composite Formulations

To improve the biological performance of PMMA, researchers have explored various composite formulations:

  • Hydroxyapatite (HAp) Composites : HAp is known for its similarity to bone mineral and has been incorporated into PMMA to enhance osteoconductivity. Studies show that HAp/PMMA composites exhibit improved cell adhesion and mineralization potential .
  • Natural Polymers : Combining PMMA with natural polymers like chitosan has also been investigated for enhancing biocompatibility. These composites have shown increased cell viability and proliferation rates in vitro .

Q & A

Basic Research Questions

Q. What are the common synthesis methods for PMMA, and how do reaction conditions influence polymer properties?

PMMA is typically synthesized via free radical polymerization of methyl methacrylate (MMA). Key factors include:

  • Initiator selection (e.g., azobisisobutyronitrile (AIBN)) to control reaction kinetics and molecular weight .
  • Temperature : Higher temperatures accelerate polymerization but may reduce molecular weight due to chain termination .
  • Monomer concentration : Excess MMA increases viscosity, affecting chain propagation and leading to broader polydispersity .
  • Solvent choice : Bulk polymerization yields high molecular weight PMMA, while solution polymerization facilitates controlled tacticity .

Q. How is PMMA characterized in terms of molecular weight and tacticity?

  • Gel Permeation Chromatography (GPC) : Measures molecular weight distribution; critical for correlating polymer structure with mechanical properties .
  • Nuclear Magnetic Resonance (NMR) : Determines tacticity (isotactic, syndiotactic, atactic). Syndiotactic PMMA exhibits a higher glass transition temperature (Tg ≈ 130°C) compared to atactic (Tg ≈ 105°C) .
  • Differential Scanning Calorimetry (DSC) : Validates Tg and thermal stability, essential for applications requiring temperature resistance .

Q. What are the key thermal and mechanical properties of PMMA relevant to material selection?

  • Tg : ~105–130°C, dependent on tacticity and molecular weight .
  • Young’s Modulus : 2–3 GPa, measured via three-point bending tests .
  • Optical Clarity : >92% transmittance in visible light, ideal for optical devices .
  • UV Resistance : Degrades under prolonged UV exposure; additives like benzotriazoles mitigate this .

Advanced Research Questions

Q. How can copolymerization modify PMMA’s properties for specialized applications?

Copolymerizing MMA with monomers like 2-ethoxyethyl methacrylate enhances flexibility and hydrophilicity:

  • Method : Free radical copolymerization at 70°C with AIBN initiator .
  • Characterization : FTIR confirms copolymer structure, while dynamic mechanical analysis (DMA) reveals reduced storage modulus (from 3 GPa to 1.5 GPa) with increasing comonomer content .
  • Applications : Drug delivery systems benefit from tunable degradation rates .

Q. What experimental methodologies determine Young’s modulus of PMMA in three-point bending?

  • Setup : A linear variable differential transformer (LVDT) measures displacement under load (0.5–5 N increments) .
  • Calibration : Gauge blocks verify LVDT accuracy; apparatus displacement is subtracted to isolate material response .
  • Data Analysis : Young’s modulus (E) is calculated using E=L34wh3FdE = \frac{L^3}{4wh^3} \cdot \frac{F}{d}, where LL, ww, hh, FF, and dd are span length, width, thickness, force, and deflection, respectively .

Q. How is PMMA utilized in microfabrication and microfluidic devices?

  • Soft Lithography : PMMA molds created via hot embossing (100–120°C) enable high-resolution microchannels .
  • Surface Modification : Plasma treatment (O₂ or Ar) increases hydrophilicity for cell culture substrates .
  • Encapsulation : PMMA shells protect functional nanoparticles (e.g., CVL dye) in drug delivery systems .

Q. How can researchers resolve contradictions in reported PMMA properties?

  • Variable Control : Document synthesis parameters (e.g., initiator ratio, temperature) to ensure reproducibility .
  • Statistical Analysis : Use orthogonal experimental designs to isolate factors affecting mechanical properties .
  • Cross-Validation : Compare DSC (thermal) and tensile testing (mechanical) data to identify measurement discrepancies .

Q. What strategies optimize PMMA nanoparticle encapsulation efficiency?

  • Box-Behnken Design : Varies PVA concentration (0.5–2%), polymer (1–5%), and drug loading (10–30%) to maximize efficiency (up to 93.8%) .
  • Process Optimization : Higher polymer/drug concentrations and lower PVA reduce particle size (100–300 nm) while improving encapsulation .

Properties

IUPAC Name

methyl 2-methylprop-2-enoate
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InChI

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3
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InChI Key

VVQNEPGJFQJSBK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OC
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Molecular Formula

C5H8O2, Array
Record name METHYL METHACRYLATE MONOMER
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Related CAS

25188-98-1, 97555-82-3, 148947-96-0, 9011-14-7, 28261-32-7, 25188-97-0
Record name Isotactic poly(methyl methacrylate)
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Record name 2-Propenoic acid, 2-methyl-, methyl ester, trimer
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Record name Poly(methyl methacrylate)
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Record name Syndiotactic poly(methyl methacrylate)
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DSSTOX Substance ID

DTXSID2020844
Record name Methyl methacrylate
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Molecular Weight

100.12 g/mol
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Physical Description

Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless liquid with an acrid, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Fruity aroma, Colorless liquid with an acrid, fruity odor.
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Boiling Point

213.8 °F at 760 mmHg (NTP, 1992), 100.5 °C, 214 °F
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Flash Point

50 °F (NTP, 1992), 50 °F; 10 °C (open cup), 55 °F (Tag open cup), 10 °C o.c., 50 °F (open cup), (oc) 50 °F
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Solubility

1 to 10 mg/mL at 63.5 °F (NTP, 1992), Soluble in methyl ethyl ketone, tetrahydrofuran, esters, aromatic and chlorinated hydrocarbons, Miscible with ethanol, ethyl ether, acetone; soluble in chloroform, 1.500 lb/100 lb water at 68.02 °F, Sol in chloroform, For more Solubility (Complete) data for Methyl methacrylate (8 total), please visit the HSDB record page., 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.6, Slightly soluble in water; soluble in ether and acetone, Soluble (in ethanol), 1.5%
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Density

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9337 g/cu cm at 25 °C, Liquid heat capacity: 0.448 BTU/lb-F at 70 °F; Liquid thermal conductivity: 1.023 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density: 0.01119 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.361 BTU/lb-F at 75 °F, Relative density (water = 1): 0.94, 0.934-0.938, 0.94
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Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45
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Vapor Pressure

40 mmHg at 77.9 °F (NTP, 1992), 40.0 [mmHg], 38.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg
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Impurities

The purity of commercial methyl methacrylate is typically 99.9% (specification, 99.8% min.); it contains traces of acidity as methacrylic acid (0.003% max.; specification, 0.005% max.) and water (0.03% max.; specification, 0.05% max.). Inhibitors added for storage and transportation are usually 10-50 ppm (specification, 9-55 ppm) methyl ether of hydroquinone and 25-60 ppm hydroquinone, although other phenolic inhibitors, such as dimethyl tert-butyl phenol, can also be used.
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Color/Form

Colorless volatile liquid

CAS No.

80-62-6, 9011-14-7, 9065-11-6, 35777-12-9
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Melting Point

-54 °F (NTP, 1992), -47.55 °C, -48 °C, -54 °F
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Synthesis routes and methods I

Procedure details

A monomer emulsion was formed from 1397 g ethyl acrylate, 386 g methyl methacrylate (as well as <2% by weight of total monomer of methacrylic acid, sodium carbonate and n-dodecylmercaptan) with 499 g DI water and 51.8 g anionic surfactant (30% active) which was emulsified with stirring. 9 g anionic surfactant (30% active) and 547 g DI water were charged to a 4L multi-neck flask fitted with mechanical stirring. The flask contents were heated to 75° C. under nitrogen. To the stirred kettle contents were added 67 g monomer emulsion followed by 0.02 g ferrous sulfate heptahydrate and 0.02 g tetrasodium salt of ethylenediamine-tetraacetic acid in 23.5 g DI water and sodium carbonate (<0.5% based on total monomer). Polymerization was initiated by the addition of 1.2 g sodium persulfate in 36 g DI water followed by 0.6 g sodium hydrosulfite in 5 g DI water. Gradual addition of the monomer emulsion was subsequently initiated. Separate solutions of 3.8 g APS in 160 g DI water and 1 g of D-Isoascorbic acid in 160 g DI water were fed concurrently with the monomer emulsion. After half of the monomer was fed, 55 grams of a 50% solution of ureido methacrylate was added to the remainder of the monomer emulsion. Total addition time for the three feeds was 90-100 minutes. Reactor temperature was maintained at 75° C. throughout the polymerization. 32 g DI water was used to rinse the emulsion feed line to the reactor. After completion of the monomer emulsion addition, the reactor was cooled from 75° C. to 60° C. as the residual monomer was reduced by additional redox pair addition. The polymer emulsion was neutralized to pH 8 with sodium hydroxide solution. Less than 2% by weight of anionic surfactant and preservative were then added. Final particle size was 150 nm and solids content was 50%. The polymer is designated Polymer A.
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Synthesis routes and methods II

Procedure details

A 500 milliliter (hereinafter abbreviated to "mL") flask equipped with a stirrer, a thermometer and two dropping funnels was charged with 203 g of N-methylpyrrolidone and 1.35 g of potassium cyanide, and to the content in the flask were added dropwise 40 g of prussic acid and 163 g of methyl methacrylate over a period of 4 hours, while the content was maintained at a temperature of 120° C. After the completion of the dropwise addition, the content was maintained at 120° C. for 2 hours to complete the reaction. As a result, methyl cyanoisobutyrate was formed at a conversion of methyl methacrylate (MMA) of 88.3% and at a selectivity of 98.1% based on the reacted MMA.
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40 g
Type
reactant
Reaction Step One
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163 g
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1.35 g
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203 g
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Synthesis routes and methods III

Procedure details

A copolymer of 2-(N',N'-diethylamino)ethylmethacrylate, stearylmetacrylate, and methylmethacrylate was prepared by charging 0.048 mole of 2-(N',N'-diethylamino)ethylacrylate, 0.002 moles of stearylmethacrylate and 0.15 moles of methylmethacrylate in a retort containing 0.002 moles of AIBN. The retort had in accordance with Example 1 been gassed with nitrogen gas for half an hour before charging. The components were dissolved in dry benzene.
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0.048 mol
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reactant
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0.002 mol
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0.15 mol
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Synthesis routes and methods IV

Procedure details

141 g of a 30 percent dispersion of a copolymer of equal parts of methacrylic acid and ethyl acrylate (42 g of solids) were mixed with 328 g of a 30 percent dispersion of film forming copolymer of ethyl acrylate and methyl methacrylate in a ratio of 2:1 (98 g of solids). A suspension of 70 g of talc in 514 g of water was then added. The mixture had a pH of 5.7. (The film forming copolymer has a Tλmax of 29° C. The minimum film forming temperature of the aqueous dispersion is 8° C.).
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42 g
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Synthesis routes and methods V

Procedure details

Next, when 100 cc of an aqueous solution containing 20.3 g (0.143 mole) of sodium hydrogenphosphate (Na2HPO4) was added, a white precipitate was formed. After stirring this at 80° C. for one hour, the white precipitate was thoroughly water-washed by the decantation method followed by separation by filtration and water-washing. The resulting white precipitate was dried at 120° C., calcined at 400° C. for 6 hours in a stream of air, and thereafter molded into granules of 10-16-mesh size. The LaPO4 catalyst (5 cc) thus obtained was packed in a Pyrex reaction tube of 12-mm inside diameter, which then was secured in an electric furnace held at 275° C. Next, while passing nitrogen from the top of the reaction tube through the catalyst layer at a gas space velocity of 480 liter/liter/hr, 14% ammonia water was passed through the catalyst layer at a liquid hourly space velocity of 0.5 liter/liter/hr for 30 minutes. The feed of the ammonia water was then stopped, and a feed liquid consisting of α-hydroxyisobutyramide, methanol and water in a mole ratio of 1:14:11.5 was fed at a liquid hourly space velocity of 0.26 liter/liter/hr. The gas leaving the catalyst layer was trapped in a dry ice trap coupled to the bottom of the reaction tube. When the products were quantitatively analyzed by gas chromatography, the molar yields of methyl methacrylate and methacrylic acid were 83.2% and 3.0%, respectively, based on the starting α-hydroxyisobutyramide.
[Compound]
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aqueous solution
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100 mL
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sodium hydrogenphosphate
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20.3 g
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Retrosynthesis Analysis

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